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Compound of Interest

Compound Name: Moslosooflavone

Cat. No.: B191477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of

Moslosooflavone, a naturally occurring O-methylated flavone. Drawing from current scientific

literature, this document details the precursor molecules, enzymatic transformations, and

genetic basis for the synthesis of this compound, with a particular focus on its production in

Scutellaria baicalensis. The information is presented to support research and development in

metabolic engineering, synthetic biology, and drug discovery.

Overview of Flavonoid Biosynthesis
Flavonoids are a class of plant secondary metabolites derived from the phenylpropanoid

pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is converted

through a series of enzymatic reactions to 4-coumaroyl-CoA. This central precursor then enters

the flavonoid pathway, starting with the condensation of one molecule of 4-coumaroyl-CoA and

three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.

Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to the

flavanone naringenin, a key branch-point intermediate for the synthesis of various flavonoid

classes, including flavones.[1][2][3][4]

The Biosynthetic Pathway of Moslosooflavone
Moslosooflavone (5-hydroxy-7,8-dimethoxyflavone) is a specialized flavone found in plants

such as Scutellaria baicalensis.[5][6] Its biosynthesis branches from the general flavonoid
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pathway at the flavanone stage and involves a series of hydroxylation and O-methylation steps.

The immediate precursor to the specific 4'-deoxyflavones found in Scutellaria is the flavanone

pinocembrin, which is converted to chrysin.[7]

The proposed biosynthetic pathway from chrysin to Moslosooflavone is as follows:

Hydroxylation of Chrysin: The flavone chrysin (5,7-dihydroxyflavone) undergoes

hydroxylation at the C-8 position. This reaction is catalyzed by a specific flavone 8-

hydroxylase (F8H). In Scutellaria baicalensis, this enzyme has been identified as

SbCYP82D2, a cytochrome P450 monooxygenase.[7][8] The product of this reaction is

norwogonin (5,7,8-trihydroxyflavone).[7][8]

Sequential O-Methylation of Norwogonin: Norwogonin serves as the direct precursor for a

series of methylated flavones, including Moslosooflavone. The formation of

Moslosooflavone requires the methylation of the hydroxyl groups at both the C-7 and C-8

positions.[6][9] This is achieved through the action of two distinct types of S-adenosyl-L-

methionine (SAM)-dependent O-methyltransferases (OMTs) found in Scutellaria baicalensis:

[7][10][11]

C-7 O-Methylation: A Type I O-methyltransferase, specifically SbFOMT6, has been shown

to catalyze the methylation of the 7-hydroxyl group of norwogonin to produce isowogonin

(5,8-dihydroxy-7-methoxyflavone).[1][7]

C-8 O-Methylation: A Type II O-methyltransferase, SbPFOMT5, is responsible for

methylating the 8-hydroxyl group of norwogonin to yield wogonin (5,7-dihydroxy-8-

methoxyflavone).[1]

The final step to produce Moslosooflavone can proceed via two potential routes: the

methylation of the C-8 hydroxyl of isowogonin or the methylation of the C-7 hydroxyl of

wogonin. Co-expression studies in yeast with SbPFOMT5 and SbFOMT6 have successfully

produced dimethoxylated flavones, supporting the hypothesis of a two-step methylation of

norwogonin to yield Moslosooflavone.[10][12]

Biosynthesis Pathway Diagram
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Caption: Proposed biosynthetic pathway of Moslosooflavone from Chrysin.

Quantitative Data
Quantitative analysis of the enzymes involved in Moslosooflavone biosynthesis is crucial for

applications in metabolic engineering. The following table summarizes the available kinetic data

for key enzymes in the pathway.

Enzyme Substrate Product Km (μM)
Vmax (pkat
mg⁻¹
protein)

Source

Flavone 8-

hydroxylase

SbCYP82D2 Chrysin Norwogonin 1.051 37.453 [8]

O-

methyltransfe

rases

SbFOMT6 Norwogonin Isowogonin N/A N/A [1]

SbPFOMT5 Norwogonin Wogonin N/A N/A [1]

Note: N/A indicates that while enzymatic activity has been confirmed, specific Km and Vmax

values for the norwogonin substrate were not available in the reviewed literature. Kinetic

analyses showed that SbFOMT6 has a higher affinity for norwogonin than for baicalein.[1]
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Experimental Protocols
The elucidation of the Moslosooflavone biosynthetic pathway relies on several key

experimental techniques. The following sections provide generalized protocols based on

methodologies reported in the literature for the characterization of flavonoid biosynthesis

enzymes.

Heterologous Expression of Enzymes in E. coli or Yeast
This protocol is fundamental for producing and characterizing individual enzymes of the

pathway.

Objective: To express and purify recombinant flavone hydroxylases (CYP450s) and O-

methyltransferases (OMTs).

Workflow Diagram:
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Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:
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RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of Scutellaria

baicalensis, where the target genes are highly expressed.[13] First-strand cDNA is

synthesized using a reverse transcriptase kit.

Gene Amplification and Cloning: The full-length coding sequences of the target enzymes

(e.g., SbCYP82D2, SbFOMT6, SbPFOMT5) are amplified by PCR using gene-specific

primers. The amplified fragments are then cloned into an appropriate expression vector (e.g.,

pET vector for E. coli or pYES2 for yeast) containing an affinity tag (e.g., His-tag) for

purification.

Heterologous Expression: The recombinant plasmids are transformed into a suitable

expression host such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

Protein Induction and Purification: The transformed cells are cultured to an optimal density,

and protein expression is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed,

and the recombinant protein is purified from the soluble fraction using affinity

chromatography (e.g., Ni-NTA agarose). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays
This protocol is used to determine the function and substrate specificity of the purified

recombinant enzymes.

Objective: To confirm the catalytic activity of purified OMTs and hydroxylases with their

predicted substrates.

Methodology:

Reaction Mixture Preparation:

For OMTs: A typical reaction mixture (e.g., 100 µL total volume) contains a suitable buffer

(e.g., 50 mM potassium phosphate, pH 7.5), the purified OMT enzyme, the flavonoid

substrate (e.g., norwogonin, dissolved in DMSO), and the methyl donor S-adenosyl-L-

methionine (SAM).[1][14]

For CYP450s (Hydroxylases): The reaction requires a cytochrome P450 reductase to

transfer electrons from NADPH. The mixture includes a buffer, the microsomal fraction
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containing the expressed CYP450 and its reductase partner, the flavonoid substrate (e.g.,

chrysin), and NADPH.[8]

Incubation: The reaction is initiated by adding the enzyme or NADPH and incubated at an

optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

Reaction Termination and Product Extraction: The reaction is stopped, typically by adding an

acid (e.g., HCl). The products are then extracted with an organic solvent like ethyl acetate.

Product Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g.,

methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products

by comparing their retention times and mass spectra with authentic standards.[1][15]

In Vivo Reconstitution in Yeast
This protocol validates the biosynthetic pathway by co-expressing multiple enzymes in a

microbial host.

Objective: To produce Moslosooflavone in yeast by expressing the necessary enzymes and

feeding the precursor.

Methodology:

Yeast Strain Engineering: A Saccharomyces cerevisiae strain is co-transformed with

expression vectors carrying the genes for the enzymes in the proposed pathway (e.g.,

SbFOMT6 and SbPFOMT5).

Culture and Substrate Feeding: The engineered yeast strain is cultured in an appropriate

medium. Once the culture reaches the exponential growth phase, gene expression is

induced, and the precursor substrate (norwogonin) is added to the culture medium.[10][12]

Fermentation and Product Extraction: The culture is incubated for a period (e.g., 48-72

hours) to allow for the conversion of the precursor. The yeast cells and the culture medium

are then harvested, and the flavonoid products are extracted.

Analysis: The extracted compounds are analyzed by HPLC and LC-MS to confirm the

production of Moslosooflavone.
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Conclusion
The biosynthesis of Moslosooflavone is a specialized branch of the flavonoid pathway,

prominently characterized in Scutellaria baicalensis. It proceeds from the general

phenylpropanoid pathway to the flavone chrysin, which is then hydroxylated to norwogonin by

the flavone 8-hydroxylase SbCYP82D2. The final steps involve a sequential O-methylation at

the C-7 and C-8 positions of norwogonin, catalyzed by specific O-methyltransferases,

SbFOMT6 and SbPFOMT5, respectively. Understanding this pathway, supported by the

quantitative data and experimental protocols outlined in this guide, provides a robust

framework for the metabolic engineering of high-value flavonoids for pharmaceutical and

nutraceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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